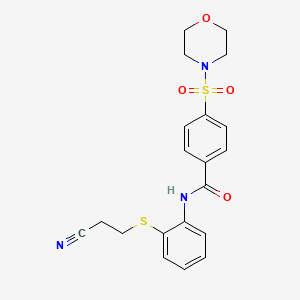
2-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide” is a complex organic compound. It contains a pyridazinone ring, which is a heterocycle containing two adjacent nitrogen atoms . Pyridazinone derivatives are known for their diverse pharmacological activities . This compound also contains an acetamide group, which is linked to a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple functional groups including a pyridazinone ring and an acetamide group . The pyridazinone ring is a six-membered ring with nitrogen atoms at positions 1 and 2 . The acetamide group is linked to a methoxyphenyl group .Wissenschaftliche Forschungsanwendungen
Comparative Metabolism in Herbicides
2-Methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide is structurally related to chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor. These compounds have been studied for their metabolism in human and rat liver microsomes. The metabolism involves complex pathways leading to potentially carcinogenic products. Cytochrome P450 isoforms like CYP3A4 and CYP2B6 play a significant role in human metabolism of these herbicides (Coleman et al., 2000).
Functionalized Amino Acid Anticonvulsants
Compounds similar to this compound, like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, have been explored as functionalized amino acid anticonvulsants. Their crystal structures and potential anticonvulsant activities have been a subject of study, contributing to the development of new treatments for epilepsy (Camerman et al., 2005).
Antibacterial Zinc Complexes
Derivatives of 2-acetamidobenzaldehyde, which share a structural similarity with this compound, have been used to create zinc complexes. These complexes show antibacterial properties against pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. This research contributes to the development of new antibacterial agents (Chohan et al., 2003).
Synthesis and Antimicrobial Activity
Various derivatives of pyridines and pyrimidinones, including compounds structurally related to this compound, have been synthesized and tested for their antimicrobial properties. These compounds offer potential as antimicrobial agents, with some showing comparable activities to established drugs like streptomycin (Hossan et al., 2012).
Environmental Impact and Soil Adsorption
The environmental impact and soil adsorption characteristics of acetochlor and similar herbicides have been studied. This research helps in understanding the environmental fate of these compounds and their potential impact on agricultural practices (Weber & Peter, 1982).
Eigenschaften
IUPAC Name |
2-methoxy-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-10-3-8-13(18-17-10)15-11-4-6-12(7-5-11)16-14(19)9-20-2/h3-8H,9H2,1-2H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGXOGFWDHITRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-fluorophenyl ketone](/img/structure/B2656887.png)



![4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2656894.png)
![4,4-Dimethyl-1-[(4-methylpiperidin-1-YL)methyl]azetidin-2-one](/img/structure/B2656895.png)



![2-[4-(Furan-3-carbonyl)piperazin-1-yl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2656900.png)



